5-HT₇ Receptor Affinity: Oxygen- vs. Sulfur-Linked Analog
At the human 5-HT₇ receptor, 2-(2-bromophenoxy)-N,N-dimethylethanamine exhibits a Ki of 2,663 nM. This represents a 1.5-fold improvement in binding affinity compared to its direct thioether analog, 2-(2-bromophenylthio)-N,N-dimethylethanamine, which has a Ki of 4,110 nM [1]. The oxygen-to-sulfur substitution reduces potency by approximately 35%.
| Evidence Dimension | 5-HT₇ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2,663 nM |
| Comparator Or Baseline | 2-(2-Bromophenylthio)-N,N-dimethylethanamine; Ki = 4,110 nM |
| Quantified Difference | 1.5-fold higher affinity (35% improvement) |
| Conditions | Human 5-HT₇ receptor (HTR7) binding assay; Ki values reported in TTD target validation dataset [1] |
Why This Matters
The superior 5-HT₇ affinity of the oxygen-linked analog makes it the preferred scaffold for developing serotonergic probes, whereas the sulfur analog is suboptimal.
- [1] Therapeutic Target Database (TTD). Target Validation: 5-HT₇ receptor (HTR7, T79062). Ki = 2663 nM for 2-(2-bromophenoxy)-N,N-dimethylethanamine; Ki = 4110 nM for 2-(2-bromophenylthio)-N,N-dimethylethanamine. View Source
